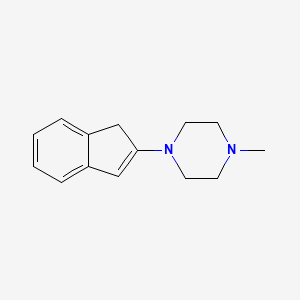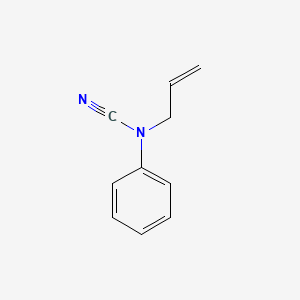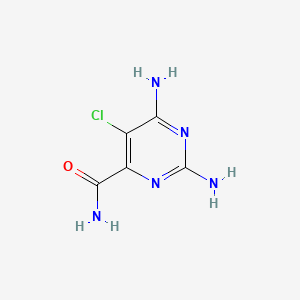
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a diphenyl group, and the hydroxyl group is replaced by a 2-(cyclohexylmethylamino)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester typically involves esterification reactions. One common method is the reaction of diphenylacetic acid with 2-(cyclohexylmethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Diphenylmethanol and 2-(cyclohexylmethylamino)ethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The diphenyl and cyclohexylmethylamino groups may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetic acid esters: Compounds with similar ester structures but different substituents.
Cyclohexylmethylamino derivatives: Compounds with the cyclohexylmethylamino group attached to different functional groups.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is unique due to the combination of its diphenyl and cyclohexylmethylamino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other esters, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21461-63-2 |
|---|---|
Formule moléculaire |
C23H29NO2 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-[cyclohexyl(methyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-24(21-15-9-4-10-16-21)17-18-26-23(25)22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,21-22H,4,9-10,15-18H2,1H3 |
Clé InChI |
MAQJVEYKBVRPRR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




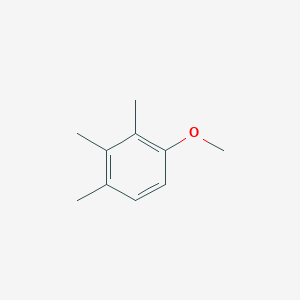
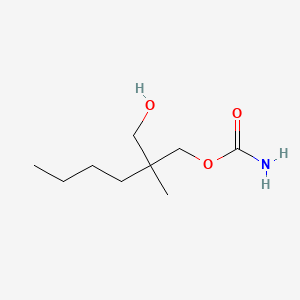
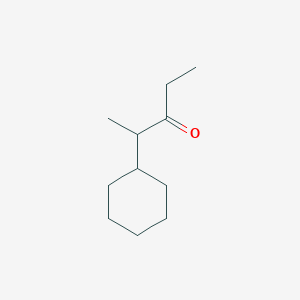
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


